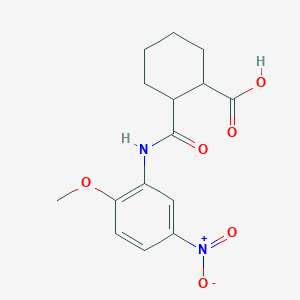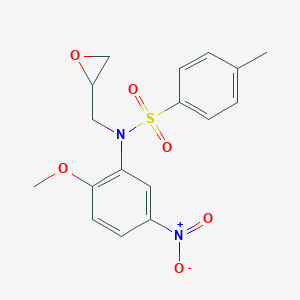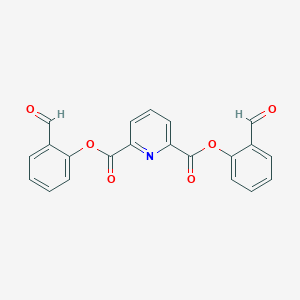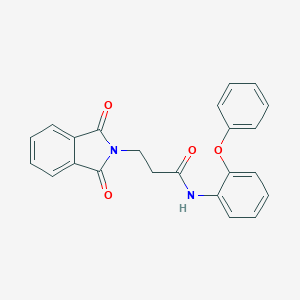
2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and a methanoisoindole core
準備方法
The synthesis of 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the chloro-substituted phenyl ring, followed by the construction of the methanoisoindole core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The chloro-substituted phenyl ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to modify its structure.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The chloro-substituted phenyl ring and the methanoisoindole core allow the compound to bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds include other chloro-substituted phenyl derivatives and methanoisoindole-based molecules. Compared to these compounds, 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific substitution pattern and core structure. This uniqueness contributes to its distinct chemical and biological properties.
特性
分子式 |
C17H16ClNO2 |
|---|---|
分子量 |
301.8g/mol |
IUPAC名 |
4-(3-chloro-4-methylphenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H16ClNO2/c1-9-3-6-12(8-13(9)18)19-15(20)14-10-4-5-11(7-10)17(14,2)16(19)21/h3-6,8,10-11,14H,7H2,1-2H3 |
InChIキー |
XRWULCVLPOMGLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4CC(C3(C2=O)C)C=C4)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4CC(C3(C2=O)C)C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(Acetyloxy)imino]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B410870.png)

![1-(4-Chlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B410874.png)
![3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B410877.png)
![9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B410880.png)
![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B410882.png)
![Methyl 2-{[(6-{[2-(methoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B410883.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410885.png)
![N-(4-methoxybenzyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B410886.png)
![N-(2-methoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B410887.png)
![Methyl 4-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]benzoate](/img/structure/B410889.png)

